2-(Pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid;dihydrochloride
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Overview
Description
2-(Pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid;dihydrochloride is a compound that features a pyrrolidine ring substituted with a pyridin-4-ylmethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid;dihydrochloride typically involves the reaction of pyrrolidine derivatives with pyridine-based compounds.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The pyridin-4-ylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
2-(Pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid;dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and pyridin-4-ylmethyl group can engage in various binding interactions, influencing the activity of the target molecules. These interactions can modulate biochemical pathways, leading to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: A versatile scaffold used in medicinal chemistry with applications in the design of antitumor agents.
Pyridine-2-carboxylic acid: Used as a catalyst in organic synthesis and known for its neuroprotective and immunological effects.
Uniqueness
2-(Pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid;dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the pyrrolidine ring and pyridin-4-ylmethyl group allows for diverse chemical reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C11H16Cl2N2O2 |
---|---|
Molecular Weight |
279.16 g/mol |
IUPAC Name |
2-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C11H14N2O2.2ClH/c14-10(15)11(4-1-5-13-11)8-9-2-6-12-7-3-9;;/h2-3,6-7,13H,1,4-5,8H2,(H,14,15);2*1H |
InChI Key |
WLJQDWUKYIXLAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)(CC2=CC=NC=C2)C(=O)O.Cl.Cl |
Origin of Product |
United States |
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